2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Description
The compound 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a structurally complex molecule featuring a pyrrolo[1,2-d][1,2,4]triazine core fused with a pyrrole ring. This bicyclic scaffold is substituted at multiple positions:
- Position 2: A carbamoyl-methyl group linked to a 2-ethoxyphenyl moiety.
- Position 6 and 8: Methyl groups.
- Position 7: A carboxamide group substituted with a 4-methylbenzyl (p-tolylmethyl) group.
- Position 1: A ketone oxygen.
The pyrrolo-triazine system is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets .
Properties
IUPAC Name |
2-[2-(2-ethoxyanilino)-2-oxoethyl]-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-5-36-22-9-7-6-8-21(22)30-23(33)15-32-27(35)25-18(3)24(19(4)31(25)16-29-32)26(34)28-14-20-12-10-17(2)11-13-20/h6-13,16H,5,14-15H2,1-4H3,(H,28,34)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIHHUWLUSSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=C(N3C=N2)C)C(=O)NCC4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the core pyrrolo[1,2-d][1,2,4]triazine structure, followed by the introduction of the ethoxyphenyl, carbamoyl, and methyl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Pyrrolo-Triazine Derivatives and Their Properties
Key Structural and Activity Differences
Core Heterocycle Fusion Position
- The target compound features a pyrrolo[1,2-d][1,2,4]triazine core, while remdesivir and brivanib contain pyrrolo[2,1-f][1,2,4]triazine . The fusion position influences ring strain, electronic distribution, and binding to biological targets. For example, remdesivir’s [2,1-f] fusion optimizes interactions with viral RNA polymerases , whereas the [1,2-d] fusion in the target compound may alter steric accessibility for target binding.
Substituent Effects
- Position 2: The 2-ethoxyphenyl carbamoyl group in the target compound introduces hydrogen bond donor/acceptor capabilities, similar to the p-tolyl group in the H1N1-active derivative (IC₅₀ 4 µg/mL) . However, bulky substituents here may reduce activity if they clash with target binding pockets .
- Position 7 : The carboxamide-p-tolylmethyl group may enhance lipophilicity and membrane permeability compared to remdesivir’s polar C-nucleoside motif. This could favor kinase inhibition (e.g., EGFR or VEGFR) over antiviral activity .
- Methyl Groups (Positions 6,8) : These groups likely increase metabolic stability but could reduce solubility, contrasting with dicarboxylate esters in the H1N1 inhibitor, which improve water solubility .
Biological Activity
The compound 2-{[(2-ethoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide , a pyrrolo[1,2-d][1,2,4]triazine derivative, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.588 g/mol. The structural complexity of this compound suggests a variety of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H31N5O3 |
| Molecular Weight | 485.588 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Properties
Recent studies have indicated that pyrrolo[1,2-d][1,2,4]triazine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. It specifically targets pathways involving cyclin-dependent kinases (CDKs) and apoptosis-related proteins such as caspases.
- Case Study : A study involving the A549 lung cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest in the cell cycle.
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects that may be beneficial in treating autoimmune diseases:
- In Vitro Studies : Research has shown that it can modulate cytokine production in human peripheral blood mononuclear cells (PBMCs). Specifically, it inhibited TNF-α production in response to lipopolysaccharide (LPS) stimulation.
- In Vivo Studies : In animal models, the compound has been observed to enhance regulatory T cell populations while suppressing pro-inflammatory cytokines during experimental autoimmune encephalomyelitis (EAE).
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties:
- Antibacterial Activity : Preliminary tests indicate that the compound exhibits activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Neuroprotective Effects
Emerging evidence suggests that derivatives like this one may possess neuroprotective properties:
- Mechanism : The compound appears to exert protective effects against oxidative stress-induced neuronal cell death. It has been shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase in neuronal cell cultures.
Table of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in A549 cells; G0/G1 arrest |
| Immunomodulation | Inhibits TNF-α production; enhances Tregs |
| Antimicrobial | Active against Gram-positive/negative bacteria |
| Neuroprotection | Upregulates antioxidant enzymes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
